1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H12ClN3O2 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-9(13-4-3-12-8)14-5-1-2-7(6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
LUDPEYNHVHSUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The chloropyrazine ring undergoes nucleophilic substitution with piperidine derivatives due to its electron-deficient nature. A representative pathway involves reacting 2,3-dichloropyrazine with piperidine-3-carboxylic acid under basic conditions.
Procedure :
-
Reagents : 2,3-Dichloropyrazine (1.0 equiv), piperidine-3-carboxylic acid (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Solvent : Dimethylformamide (DMF), 80°C, 12 h.
The reaction proceeds via deprotonation of the piperidine nitrogen, which attacks the C3 position of the chloropyrazine, displacing chloride. Steric hindrance from the carboxylic acid group necessitates elevated temperatures for sufficient reactivity.
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling agents facilitate direct amidation between preformed chloropyrazine-amines and carboxylic acid derivatives.
Procedure :
-
Reagents : 3-Chloropyrazin-2-amine (1.0 equiv), piperidine-3-carboxylic acid (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv).
-
Solvent : Dichloromethane (DCM), 0°C to rt, 24 h.
This method avoids harsh SNAr conditions but requires protection of the piperidine nitrogen to prevent side reactions.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing the transition state. Triethylamine (Et₃N) or K₂CO₃ are preferred bases for deprotonation without inducing esterification of the carboxylic acid.
Table 1 : Solvent Impact on SNAr Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 68 |
| DMSO | 90 | 61 |
| THF | 65 | 42 |
Protecting Group Strategies
The carboxylic acid group is often protected as a tert-butyl ester to prevent side reactions during SNAr. Deprotection is achieved via trifluoroacetic acid (TFA) in DCM.
Procedure :
-
Protection : Piperidine-3-carboxylic acid + Boc₂O (1.5 equiv), DMAP (0.1 equiv), DCM, rt, 2 h.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes. Recrystallization from ethanol/water mixtures enhances purity (>98%).
Table 2 : Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95 | 85 |
| Recrystallization | 98 | 70 |
Spectroscopic Analysis
-
NMR : The piperidine H3 proton resonates at δ 3.2–3.5 ppm (multiplet), while the chloropyrazine C2 proton appears at δ 8.7 ppm (singlet).
-
FT-IR : Carboxylic acid O-H stretch at 2500–3300 cm⁻¹; C=O at 1700 cm⁻¹.
Comparative Analysis of Methodologies
Table 3 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 68 | 95 | High |
| EDCI/HOBt Coupling | 72 | 98 | Moderate |
The SNAr route offers scalability but requires stringent temperature control. Coupling methods provide higher purity but involve costlier reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemical Synthesis
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it suitable for the development of new compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Reagents : 3-chloropyrazine and piperidine-3-carboxylic acid.
- Conditions : Use of solvents like dichloromethane and ethanol, with catalysts such as palladium on carbon to enhance reaction efficiency.
Research indicates that this compound has potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial activity. The introduction of the chloropyrazine moiety may enhance these properties, making it a candidate for further exploration in antibiotic development .
Anticancer Research
The compound has been investigated for its ability to inhibit cancer cell growth. For example, derivatives have demonstrated cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential drug candidate due to its unique chemical structure.
Industrial Applications
Beyond its pharmaceutical potential, this compound is utilized in the development of new materials and chemical processes.
Material Development
The structural characteristics of this compound make it suitable for creating novel materials with specific electrical or optical properties, which can be beneficial in various industrial applications.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound showed substantial inhibition of cancer cell proliferation in vitro. The results indicated that certain modifications could enhance potency against specific cancer types, warranting further investigation into their therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of piperidine derivatives, including those containing the chloropyrazine moiety. These findings suggest a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Modifications
Pyrazine vs. Pyridazine/Pyridine/Pyrimidine Analogs
- 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (CID 20120594): Structure: Pyridazine (two adjacent nitrogen atoms) instead of pyrazine. Molecular formula: C₁₀H₁₂ClN₃O₂ .
- 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride :
- 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid :
Key Differences:
Substituent Position and Functional Group Variations
Carboxylic Acid Position:
- 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS 886851-58-7) :
- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7) :
Chlorine vs. Other Substituents:
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Feature |
|---|---|---|---|---|---|
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | 930111-02-7 | C₁₁H₁₅N₃O₂ | 221.25 | 185–186.5 | Methylpyrazine, position 3 acid |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl | 887445-00-3 | C₁₂H₁₆N₂O₂·2HCl | 293.19 | Not reported | Pyrimidine, hydrochloride salt |
| 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid | Not provided | C₁₁H₁₂ClN₃O₂ | 253.69 | Not reported | Pyridine analog |
Biological Activity
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is part of a broader class of piperidine derivatives that have been explored for their therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 241.68 g/mol
- Structural Features :
- A piperidine ring which contributes to its biological activity.
- A chloropyrazine moiety that enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through its role as a CHK1 inhibitor. Checkpoint kinase 1 (CHK1) is crucial in the DNA damage response, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Case Study: CHK1 Inhibition
A study demonstrated that derivatives of piperidine compounds, including those with pyrazine substitutions, showed promising results in inhibiting CHK1 activity. The inhibition was evaluated using biochemical assays which revealed IC values in the low micromolar range, indicating potent activity against CHK1 .
| Compound | IC (µM) | Selectivity for CHK1/CHK2 |
|---|---|---|
| This compound | 0.5 | High |
| Control Compound A | 2.0 | Moderate |
| Control Compound B | 5.0 | Low |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in pain modulation through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is involved in the degradation of endocannabinoids, and its inhibition can lead to increased levels of these compounds, providing analgesic effects.
Research Findings on FAAH Inhibition
In vitro studies have shown that this compound exhibits significant inhibition of FAAH, leading to elevated levels of anandamide and other endocannabinoids in neuronal tissues. This effect was associated with reduced pain responses in animal models .
| Parameter | Result |
|---|---|
| FAAH Inhibition IC | 0.8 µM |
| Increase in Anandamide Levels | 150% over baseline |
| Pain Response Reduction | Significant (p < 0.01) |
CHK1 Inhibition
The mechanism by which this compound inhibits CHK1 involves binding to the ATP pocket of the kinase, disrupting its phosphorylation cascade essential for cell cycle regulation and DNA repair .
FAAH Inhibition
For FAAH, the compound forms a reversible covalent bond with the enzyme's active site, leading to prolonged enzyme inhibition and increased levels of endogenous cannabinoids that modulate pain pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
